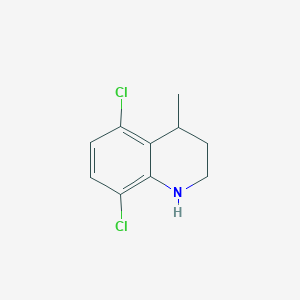
5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid: is a heterocyclic compound belonging to the naphthyridine family This compound is characterized by its three methyl groups attached to the naphthyridine ring, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One of the efficient methods to synthesize 1,8-naphthyridines, including 5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid, is through multicomponent reactions.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.
Metal-Catalyzed Synthesis: The use of metal catalysts, such as iridium, can facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of 1,8-naphthyridines are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the DNA replication process, leading to antibacterial effects.
Comparison with Similar Compounds
- 1,5-Naphthyridine-3-carboxylic acid
- 5,6,7-Trimethyl-1,8-naphthyridine-2-amine
- 5,6,7,8-Tetrahydro-1,5-naphthyridine-3-carboxylic acid
Uniqueness: 5,6,7-Trimethyl-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of three methyl groups and a carboxylic acid group makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5,6,7-trimethyl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-6-7(2)10-4-9(12(15)16)5-13-11(10)14-8(6)3/h4-5H,1-3H3,(H,15,16) |
InChI Key |
QOQGGLLIBRVZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=CC(=C2)C(=O)O)N=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11885728.png)






![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)
![N-[(Trimethylsilyl)methyl]benzenecarbothioamide](/img/structure/B11885775.png)

![[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11885788.png)

